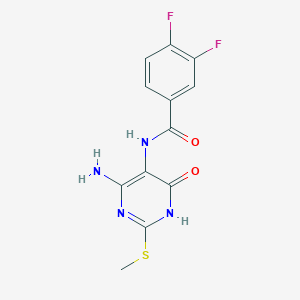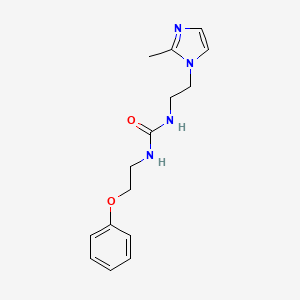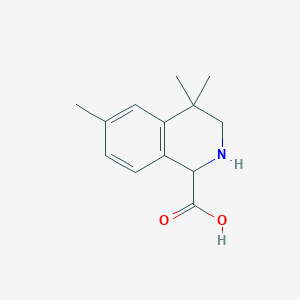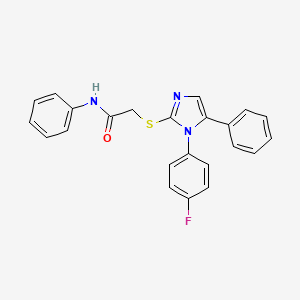![molecular formula C8H15NO B2449462 9-Oxa-6-azaspiro[4.5]decane CAS No. 51130-61-1](/img/structure/B2449462.png)
9-Oxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-6-azaspiro[45]decane is a heterocyclic compound with a unique spiro structure It consists of a spiro junction where a nitrogen atom and an oxygen atom are incorporated into a decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-6-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . Another method includes the use of [2,3]-Stevens rearrangement, which is a key step in constructing the 6-azaspiro[4.5]decane skeleton .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the spiro structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the spiro compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
9-Oxa-6-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of novel anticancer agents.
Materials Science: The unique spiro structure of the compound makes it a valuable building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in various biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of 9-Oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but with different substituents, leading to variations in its chemical and biological properties.
1-Thia-4-azaspiro[4.5]decane: This compound contains a sulfur atom in place of the oxygen atom, which can significantly alter its reactivity and applications.
Uniqueness
9-Oxa-6-azaspiro[4.5]decane is unique due to its specific spiro structure incorporating both nitrogen and oxygen atoms. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
9-oxa-6-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXLFRGOMHRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)

![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)
![propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2449388.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)





![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B2449401.png)

